2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone, also known as PDP, is a small molecule that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Anticancer Activity
Phenylpyrazolo[3,4-d]pyrimidine is known to possess potent anticancer activity . It has been used in the development of novel anticancer agents . Some of these compounds have shown potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays .
Multitarget Enzyme Inhibition
These compounds have been found to inhibit multiple essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II . This multitarget enzyme inhibition is supported by docking studies .
Antiparasitic Activity
Phenylpyrazolo[3,4-d]pyrimidine is also known for its antiparasitic activity . This makes it a potential candidate for the development of new antiparasitic drugs.
Antifungal Activity
There is an urgent need to develop novel fungicides with low toxicity and high efficiency . Phenylpyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their fungicidal activities .
Antimicrobial Activity
In addition to its antifungal and antiparasitic activities, Phenylpyrazolo[3,4-d]pyrimidine also possesses antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
VEGFR-2 Inhibition
Some of the most potent cytotoxic derivatives of Phenylpyrazolo[3,4-d]pyrimidine have been studied for their VEGFR-2 inhibitory activity . This could potentially explain the mechanism of action of these substances .
Antiangiogenic Activity
In addition to its VEGFR-2 inhibitory activity, Phenylpyrazolo[3,4-d]pyrimidine derivatives have also shown antiangiogenic activity . This could potentially make them useful in the treatment of diseases where angiogenesis plays a key role, such as cancer .
Apoptosis Induction
One of the compounds enhanced apoptosis in MCF-7 cancer cells and is promising as a novel multi pyrazolopyrimidine-based lead compound for the identification of new anticancer medicines that target the EGFR/VGFR2 enzymes .
Future Directions
The future directions for “2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone” and related compounds could involve further investigations into their potential pharmacological activities . For instance, they could be explored for their potential as antiviral, antimicrobial, antitumor agents, and others .
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
The compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone inhibits CDK2, thereby disrupting the cell cycle progression . This inhibition results in the arrest of the cell cycle at the S phase, leading to apoptosis or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 by 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone affects the cell cycle regulation pathway . This disruption leads to the halt of cell proliferation, a key process in the growth and spread of cancer cells .
Result of Action
The action of 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone results in significant cellular effects. It induces apoptosis in cancer cells, as evidenced by an increase in caspase-3 levels . This leads to a reduction in the proliferation of cancer cells .
properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSKQSIVRMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.